![molecular formula C19H13ClF3N3O2 B2698353 1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea CAS No. 1022362-62-4](/img/structure/B2698353.png)
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea
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Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
Physical And Chemical Properties Analysis
TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Scientific Research Applications
Antibacterial Research
The compound’s structure suggests potential antibacterial activity. Researchers have explored its effects on bacterial enzymes, specifically acyl carrier protein synthase (AcpS)-phosphopantetheinyl transferase (PPTase) . While some derivatives optimized for AcpS-PPTase potency showed limited antimicrobial activity, the presence of an Sfp-PPTase in bacterial genomes may provide an inborn mechanism of resistance .
Synthesis of Trifluoromethylpyridines
The compound serves as a key intermediate in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) . This intermediate is valuable for producing other compounds, including herbicides like fluazifop .
Glaucoma Treatment
Travoprost: , an FDA-approved prostaglandin F receptor agonist, contains a trifluoromethyl group. The compound’s IUPAC name is propan-2-yl (Z)-7-[(1R, 2R, 3R, 5S)-3,5-dihydroxy-2-[(E, 3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate . It has been authorized for treating glaucoma in adults .
Future Directions
properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-16-10-12(19(21,22)23)11-24-17(16)28-15-8-6-14(7-9-15)26-18(27)25-13-4-2-1-3-5-13/h1-11H,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMTZUZVTLVFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea |
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